Hept-2-enedioic acid
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Overview
Description
Hept-2-enedioic acid is a heptenedioic acid.
Scientific Research Applications
1. Application in Photoresist Materials
Hept-2-enedioic acid derivatives have been explored for their application in the synthesis of photoresist materials for 193 nm lithography. In a study by Okoroanyanwu et al. (1998), alicyclic polymers designed for 193 nm photoresist materials were synthesized using derivatives including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (norbornene carboxylic acid). These materials demonstrated solubility in common organic solvents and varied glass transition temperatures, indicating potential for use in photoresist applications in semiconductor manufacturing (Okoroanyanwu et al., 1998).
2. Role in Polymer Synthesis
This compound derivatives have been utilized in polymer synthesis. Schueller et al. (1996) prepared (R)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a precursor for substrates used in ring-opening metathesis polymerization (ROMP). This demonstrates the utility of these derivatives in creating specialized polymers with potential applications in various industrial processes (Schueller et al., 1996).
3. Synthesis of Fluorinated Compounds
The compound has been explored in the synthesis of fluorinated compounds. Campbell et al. (1972) investigated 1-Iodo-nonafluorobicyclo[2.2.1]hept-2-ene, demonstrating its potential in creating fluorinated organic compounds. These findings suggest the applicability of this compound derivatives in developing fluorinated compounds for various chemical industries (Campbell et al., 1972).
4. Investigation in Microwave Spectroscopy
This compound derivatives have been investigated using microwave spectroscopy. Sakaizumi et al. (1997) studied the pyrolysates of bicyclo[2.2.1.]hept-2-ene and its derivatives, providing insight into the chemical behavior of these compounds under thermal stress. This research is relevant to understanding the thermal stability and decomposition pathways of this compound derivatives (Sakaizumi et al., 1997).
5. Exploration in Antimicrobial Potency
The derivatives of this compound have been explored for their antimicrobial properties. Singh and Cooper (1994) synthesized a series of 6-azabicyclo[3.2.0]hept-2-ene compounds and evaluated them for antimicrobial potency and β-lactamase inhibition activity. This highlights the potential of these compounds in pharmaceutical applications, particularly as anti-bacterial agents (Singh & Cooper, 1994).
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(E)-hept-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5-7(10)11/h2,4H,1,3,5H2,(H,8,9)(H,10,11)/b4-2+ |
InChI Key |
OXQWBLJQOBXJPM-DUXPYHPUSA-N |
Isomeric SMILES |
C(C/C=C/C(=O)O)CC(=O)O |
Canonical SMILES |
C(CC=CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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